

TD-5471 Hydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: TD-5471 hydrochloride

Cat. No.: B10800058

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TD-5471 hydrochloride is a potent and selective full agonist of the human β 2-adrenoceptor, recognized for its long-acting bronchodilatory properties.[1] This technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of **TD-5471 hydrochloride**, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of respiratory therapeutics.

Chemical Structure and Properties

TD-5471 hydrochloride is a quinolinone derivative with the chemical name 8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride.[2] Its structure is notable for features that contribute to its high potency and long duration of action, which is suggested to be correlated with its hydrophobicity.[1]

Chemical Structure Diagram:

Caption: Chemical structure of TD-5471.

Table 1: Chemical and Physical Properties of **TD-5471 Hydrochloride**

Property	Value	Source
Molecular Formula	C32H32ClN3O4	[2]
Molecular Weight	558.07 g/mol	[2]
CAS Number	530084-35-6	[2][3]
IUPAC Name	8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamin o]ethyl]-1H-quinolin-2-one;hydrochloride	[2]
Solubility	Soluble in DMSO	
Physical Form	Solid	
Storage Temperature	-20°C	

Pharmacological Profile

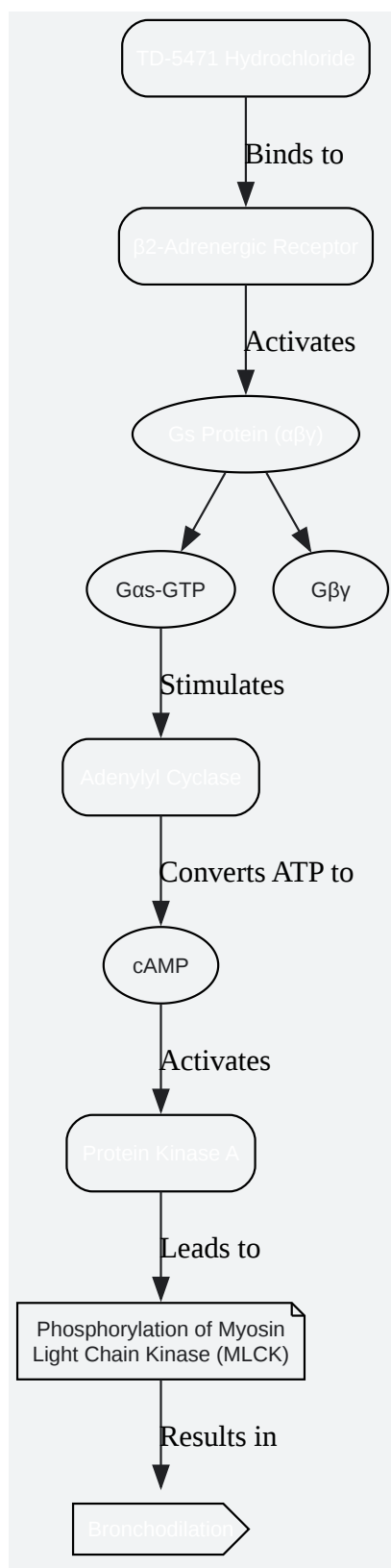
TD-5471 hydrochloride is characterized as a potent and selective full agonist for the human β 2-adrenoceptor.[1] Its primary mechanism of action involves the stimulation of these receptors, leading to smooth muscle relaxation in the airways.

Table 2: Pharmacodynamic Properties of **TD-5471 Hydrochloride**

Parameter	Value	Species/Model	Source
pEC50	8.7	Guinea pig tracheal ring assay	[1]
Activity	Long-acting bronchoprotection (significant effect at 72h)	in vivo guinea pig model	[1]

Signaling Pathways

As a β 2-adrenoceptor agonist, **TD-5471 hydrochloride** is expected to primarily activate the canonical Gs-protein coupled signaling pathway. This activation leads to a cascade of intracellular events culminating in bronchodilation.



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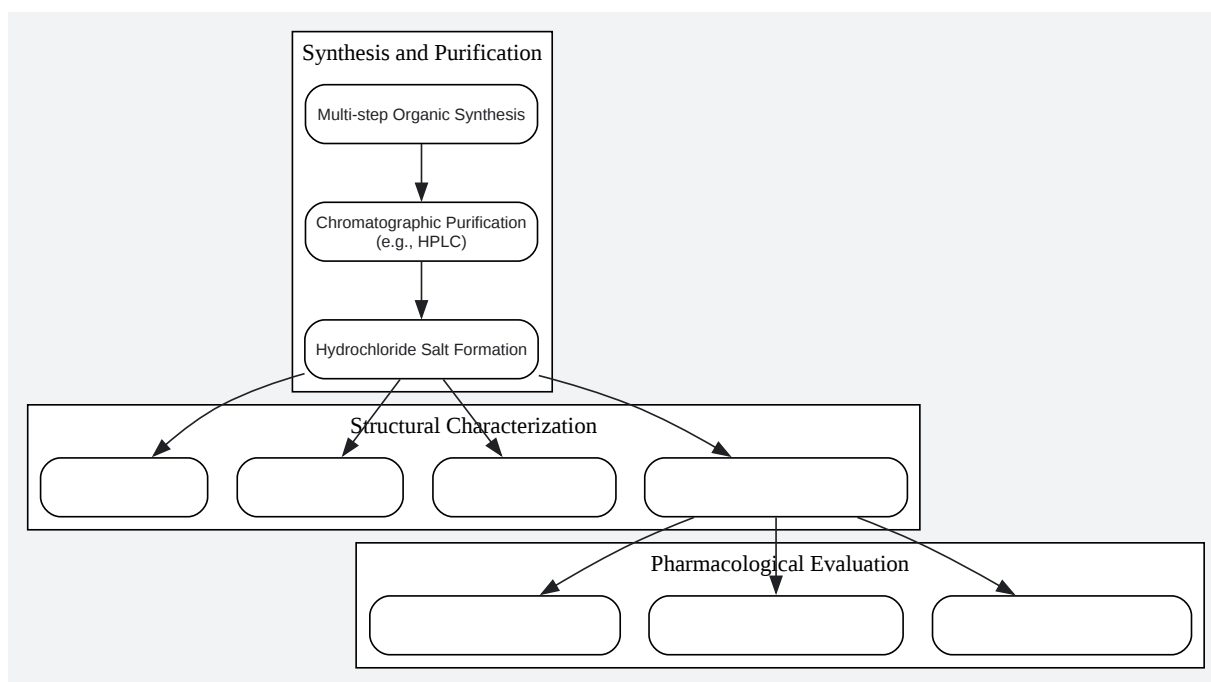
Caption: Canonical β_2 -adrenoceptor signaling pathway.

While the Gs-cAMP pathway is the principal mechanism, research into β 2-adrenoceptor signaling has revealed the potential for alternative or biased signaling pathways. These can involve G protein-independent signaling cascades, such as those mediated by β -arrestin, or coupling to other G proteins like G_i . The specific signaling profile of **TD-5471 hydrochloride** has not been fully elucidated in the public domain.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, and evaluation of **TD-5471 hydrochloride** are not publicly available. However, based on standard practices in medicinal chemistry and pharmacology for similar long-acting β 2-agonists, the following outlines represent plausible methodologies.

General Synthetic and Characterization Workflow:



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Caption: General experimental workflow for a novel compound.

Representative In Vitro Guinea Pig Tracheal Ring Assay Protocol:

This assay is a standard method for evaluating the relaxant effect of β 2-agonists on airway smooth muscle.

- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs are euthanized. The tracheas are excised and placed in Krebs-Henseleit (KH) buffer. The trachea is cut into rings, approximately 2-3 mm in width.

- **Mounting:** Tracheal rings are suspended between two stainless steel hooks in organ baths containing KH buffer, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.
- **Equilibration and Contraction:** The rings are allowed to equilibrate under a resting tension of 1 g for at least 60 minutes. Following equilibration, the tissues are contracted with a submaximal concentration of a contractile agent (e.g., histamine or carbachol).
- **Compound Addition:** Once a stable contractile tone is achieved, cumulative concentrations of **TD-5471 hydrochloride** are added to the organ baths.
- **Data Analysis:** The relaxation responses are measured as a percentage of the pre-contracted tone. A concentration-response curve is generated, and the pEC₅₀ value is calculated.

Representative In Vivo Bronchoprotection Assay in Guinea Pigs:

This model assesses the ability of a compound to protect against bronchoconstriction induced by a spasmogen.

- **Animal Preparation:** Male Dunkin-Hartley guinea pigs are used. The animals are conscious and unrestrained.
- **Compound Administration:** **TD-5471 hydrochloride** or vehicle is administered to the animals, typically via nebulization to mimic inhaled delivery.
- **Bronchoconstriction Challenge:** At various time points after compound administration (e.g., 1.5 hours and 72 hours), the animals are exposed to an aerosolized bronchoconstrictor, such as histamine or acetylcholine.
- **Measurement of Bronchoconstriction:** The onset of bronchoconstriction is determined by observing the time to the first signs of respiratory distress (e.g., coughing, collapse).
- **Data Analysis:** The protective effect of **TD-5471 hydrochloride** is quantified by the increase in the time to the onset of bronchoconstriction compared to vehicle-treated animals.

Conclusion

TD-5471 hydrochloride is a potent, long-acting β 2-adrenoceptor agonist with a promising preclinical profile for the potential treatment of obstructive airway diseases. Its chemical structure is designed for high affinity and prolonged duration of action at the β 2-adrenoceptor. Further investigation into its detailed signaling profile and comprehensive safety and efficacy studies would be necessary to fully delineate its therapeutic potential.

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